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molecular formula C5H3NS2 B8462739 Thienoisothiazole

Thienoisothiazole

Cat. No. B8462739
M. Wt: 141.2 g/mol
InChI Key: KDZASNPOEXNJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214991B1

Procedure details

naphthoxazole; or thienoisothiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]=2O[CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.[S:14]1C2C=CSC=2C=N1>>[N:1]1[C:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]=2[S:14][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=COC2=C1C1=CC=CC=C1C=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C=CS2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CSC2=C1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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